molecular formula C11H13ClO3S B1448312 4-(Benzylsulfonyl)butanoyl chloride CAS No. 1706462-05-6

4-(Benzylsulfonyl)butanoyl chloride

Cat. No.: B1448312
CAS No.: 1706462-05-6
M. Wt: 260.74 g/mol
InChI Key: HSDRPCACMINOQJ-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO3S . It has an average mass of 260.737 Da and a monoisotopic mass of 260.027405 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis of Organic Compounds

4-(Benzylsulfonyl)butanoyl chloride is utilized in the synthesis of complex organic molecules. For instance, it has been used in the fabrication of 4-phenyl-2-butanone, a compound relevant in medicinal chemistry for its anti-inflammatory properties. The process involves multiple steps, including Claisen's condensation and nucleophilic addition reactions, showcasing the reagent's role in building complex molecular structures (Jiangli Zhang, 2005).

Material Science and Membrane Technology

In material science, this compound derivatives have contributed to the development of novel polymeric materials. Research into composite nanofiltration membranes, for example, has employed related sulfonyl chloride compounds to enhance water flux and salt rejection capabilities. These advancements demonstrate the potential for applying these chemicals in desalination and water purification technologies (M. Padaki et al., 2013).

Catalysis and Chemical Transformations

The compound has found applications in catalysis, particularly in phase transfer catalysis for synthesizing various organic compounds. It acts as a precursor or intermediate in reactions leading to the synthesis of benzyl derivatives, highlighting its utility in facilitating chemical transformations and enhancing reaction efficiencies (Zhaole Lu, 2014).

Advanced Organic Synthesis Techniques

Recent studies have explored its use in palladium-catalyzed reactions, such as the reductive desulfonative aminocarbonylation of benzylsulfonyl chlorides. This process underscores the role of this compound in synthesizing complex organic frameworks, potentially useful in developing pharmaceuticals and agrochemicals (Xiao‐Feng Wu et al., 2022).

Ionic Liquids and Solvent Systems

Additionally, this compound derivatives have been involved in studies related to ionic liquids and solvent systems, particularly for their applications in cellulose functionalization and as catalysts in esterification reactions. This research highlights the chemical's potential in green chemistry and sustainable material processing (T. Heinze et al., 2005).

Safety and Hazards

The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of 4-(Benzylsulfonyl)butanoyl chloride is the aromatic nucleus of organic compounds . The compound interacts with the aromatic nucleus through a process known as electrophilic aromatic substitution .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The compound, being an acyl chloride, is highly reactive and can undergo nucleophilic substitution reactions . In the presence of a catalyst such as AlCl3, it can participate in Friedel-Crafts acylation, a type of electrophilic aromatic substitution . This reaction involves the transfer of an acyl group to the aromatic ring .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution can lead to the formation of new organic compounds . These new compounds can then participate in further reactions, affecting downstream biochemical pathways.

Pharmacokinetics

As a small, reactive molecule, it is likely to be rapidly absorbed and distributed throughout the body . Its reactivity suggests that it may be quickly metabolized, potentially through reactions with various biological nucleophiles. The resulting metabolites would then be excreted .

Result of Action

The result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution . These new compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of a catalyst such as AlCl3 is necessary for the compound to undergo Friedel-Crafts acylation Additionally, the compound’s reactivity means that it may be sensitive to conditions such as temperature and pH

Properties

IUPAC Name

4-benzylsulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-11(13)7-4-8-16(14,15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDRPCACMINOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248662
Record name Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706462-05-6
Record name Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706462-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 4-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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